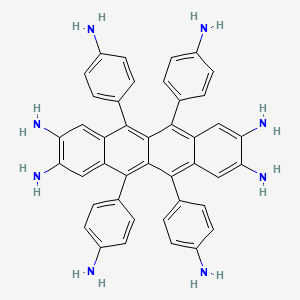![molecular formula C16H24N2S B14193319 [4-(4-Propylcyclohexyl)phenyl]thiourea CAS No. 832098-99-4](/img/structure/B14193319.png)
[4-(4-Propylcyclohexyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Propylcyclohexyl)phenyl]thiourea is an organosulfur compound with the molecular formula C16H24N2S It is a derivative of thiourea, characterized by the presence of a propylcyclohexyl group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Propylcyclohexyl)phenyl]thiourea typically involves the reaction of 4-(4-propylcyclohexyl)aniline with thiophosgene or ammonium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
[4-(4-Propylcyclohexyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides, electrophiles; reactions are conducted in polar solvents such as acetonitrile or dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thioureas
Aplicaciones Científicas De Investigación
[4-(4-Propylcyclohexyl)phenyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Mecanismo De Acción
The mechanism of action of [4-(4-Propylcyclohexyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. It can also interact with cellular membranes, altering their permeability and function .
Comparación Con Compuestos Similares
Similar Compounds
[4-(4-Propylcyclohexyl)phenyl]urea: Similar structure but with an oxygen atom instead of sulfur.
[4-(4-Propylcyclohexyl)phenyl]isothiocyanate: Contains an isothiocyanate group instead of thiourea.
[4-(4-Propylcyclohexyl)phenyl]carbamate: Contains a carbamate group instead of thiourea.
Uniqueness
[4-(4-Propylcyclohexyl)phenyl]thiourea is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the thiourea group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
832098-99-4 |
|---|---|
Fórmula molecular |
C16H24N2S |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
[4-(4-propylcyclohexyl)phenyl]thiourea |
InChI |
InChI=1S/C16H24N2S/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)18-16(17)19/h8-13H,2-7H2,1H3,(H3,17,18,19) |
Clave InChI |
AEDYWOOWEQKUJD-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2=CC=C(C=C2)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Chlorophenyl)-2-oxoethyl]morpholin-3-one](/img/structure/B14193253.png)
![2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic Acid](/img/structure/B14193259.png)
![4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B14193260.png)
![3-Acetyl-5-[(3-chlorophenyl)methylidene]thiolane-2,4-dione](/img/structure/B14193267.png)

![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)


![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)

![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)

![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
